molecular formula C12H14N2O2 B022084 Primidone-d5 CAS No. 73738-06-4

Primidone-d5

Cat. No.: B022084
CAS No.: 73738-06-4
M. Wt: 223.28 g/mol
InChI Key: DQMZLTXERSFNPB-ZBJDZAJPSA-N
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Mechanism of Action

Target of Action

Primidone-d5, like its parent compound Primidone, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .

Mode of Action

This compound acts by altering the transport of sodium and calcium ions across the cell membrane , thereby reducing the frequency of nerve firing . This action is believed to be responsible for its effect on convulsions and essential tremor .

Biochemical Pathways

This compound is extensively metabolized in the liver, resulting in two primary metabolites: phenobarbital and phenylethylmalonamide (PEMA) . Both of these metabolites are pharmacologically active and contribute to the overall anticonvulsant activity of this compound .

Pharmacokinetics

This compound is rapidly absorbed after oral ingestion, with a bioavailability of over 90% . Its volume of distribution is 0.5-0.8 L/kg, and plasma protein binding is around 10% . The compound is extensively metabolized in the liver, and approximately 65% of an administered dose is excreted as unchanged primidone in urine . The plasma elimination half-life values in adults are 7-22 hours .

Result of Action

The primary result of this compound’s action is the reduction in the frequency of nerve firing , which can help manage conditions like grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor . By reducing the excitability of neurons, this compound raises the seizure threshold, similar to phenobarbital .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiepileptic drugs can reduce the plasma elimination half-life values to 3-12 hours . Additionally, this compound, via its metabolite phenobarbital, is an enzyme inducer, and phenobarbital undergoes autoinduction, so its clearance can increase, which may require an upward dosage adjustment of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Primidone-d5 involves the deuteration of Primidone. This can be achieved through various methods, including catalytic exchange reactions where Primidone is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated solvents and reagents during the synthesis of Primidone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high yields and purity of the deuterated compound. The use of specialized reactors and catalysts is common in these industrial settings to facilitate the efficient exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: Primidone-d5 undergoes similar chemical reactions as Primidone, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction rates and mechanisms due to the kinetic isotope effect .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .

Major Products Formed: The major products formed from the reactions of this compound are similar to those of Primidone, with the deuterium atoms remaining intact. For example, oxidation of this compound can yield deuterated forms of its metabolites, such as phenylethylmalonamide and phenobarbital .

Scientific Research Applications

Primidone-d5 is widely used in scientific research to study the pharmacokinetics and metabolism of Primidone. Its deuterated nature allows for precise tracking in biological systems using techniques like mass spectrometry. This compound is also used in the development of analytical methods for the quantification of antiepileptic drugs in human plasma . Additionally, this compound serves as an internal standard in various analytical assays, ensuring accuracy and reproducibility of results .

Comparison with Similar Compounds

Similar Compounds:

  • Phenobarbital
  • Phenylethylmalonamide
  • Carbamazepine
  • Levetiracetam

Uniqueness: Primidone-d5 is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. Compared to similar compounds like Phenobarbital and Carbamazepine, this compound provides a distinct advantage in research settings due to its traceability. This makes it an invaluable tool in the study of drug metabolism and interactions .

Properties

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZLTXERSFNPB-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486732
Record name Primidone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73738-06-4
Record name Primidone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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